2-((1,1-dioxido-4-propyl-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(4-methylbenzyl)acetamide
Description
2-((1,1-Dioxido-4-propyl-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(4-methylbenzyl)acetamide is a sulfonamide-containing heterocyclic compound characterized by a benzo[e][1,2,4]thiadiazine-1,1-dioxide core. The molecule features a propyl group at position 4 of the thiadiazine ring, a thioether linkage at position 3, and an acetamide moiety substituted with a 4-methylbenzyl group.
Properties
IUPAC Name |
2-[(1,1-dioxo-4-propyl-1λ6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-[(4-methylphenyl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O3S2/c1-3-12-23-17-6-4-5-7-18(17)28(25,26)22-20(23)27-14-19(24)21-13-16-10-8-15(2)9-11-16/h4-11H,3,12-14H2,1-2H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHCCWWIKERWCEN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=CC=CC=C2S(=O)(=O)N=C1SCC(=O)NCC3=CC=C(C=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
The compound 2-((1,1-dioxido-4-propyl-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(4-methylbenzyl)acetamide represents a novel class of benzothiadiazine derivatives. It has garnered attention for its potential biological activities, particularly in pharmacological applications. This article reviews the existing literature on its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of approximately 433.5 g/mol. The structure features a benzothiadiazine ring with a thioether linkage and an acetamide moiety.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound has shown potential as an inhibitor of certain enzymes involved in metabolic pathways, which could be beneficial in treating metabolic disorders.
- Receptor Modulation : It may also modulate receptor activity related to neurotransmission and inflammation, leading to potential applications in neuropharmacology and anti-inflammatory therapies.
Anticonvulsant Activity
Recent studies have indicated that related compounds in the benzothiadiazine class exhibit anticonvulsant properties. For instance, N'-benzyl derivatives have demonstrated significant efficacy in maximal electroshock seizure (MES) models, suggesting that structural modifications can enhance anticonvulsant activity .
Antimicrobial Activity
Benzothiadiazine derivatives have been evaluated for antimicrobial properties. Compounds similar to the one have shown activity against various bacterial strains, indicating their potential as antibacterial agents. The minimal inhibitory concentration (MIC) values reported for related compounds range significantly, demonstrating varying degrees of effectiveness .
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications on the benzothiadiazine core can significantly influence biological activity:
- Substituents on the Benzene Ring : The presence of electron-donating or withdrawing groups at specific positions on the aromatic ring can enhance or reduce activity.
- Alkyl Chain Length : Variations in the length and branching of alkyl chains attached to the thiadiazine ring have been correlated with increased potency against certain targets.
Case Studies
- Anticonvulsant Efficacy : A study conducted on a series of N-benzyl 2-amino acetamides showed that specific substitutions led to enhanced anticonvulsant effects compared to standard treatments like phenobarbital .
- Antimicrobial Evaluation : In vitro tests demonstrated that derivatives of benzothiadiazine exhibited broad-spectrum antimicrobial activity. For example, compounds with halogen substitutions on the aromatic ring displayed improved efficacy against Gram-positive bacteria .
Data Summary Table
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with derivatives sharing the benzo[e][1,2,4]thiadiazine-1,1-dioxide scaffold, focusing on substituent variations, synthesis strategies, and molecular properties.
Substituent Variations and Molecular Properties
Key structural differences arise from substitutions on the thiadiazine ring and the acetamide side chain.
Key Observations:
- Alkyl Chain Length (Thiadiazine Substituent): Propyl (C₃H₇), butyl (C₄H₉), and ethyl (C₂H₅) groups at position 4 modulate lipophilicity. Longer chains (e.g., butyl in ) increase molecular weight and may enhance membrane permeability.
- The 4-methylbenzyl group in the target compound balances steric bulk and hydrophobicity.
- Molecular Weight: Ranges from 417.5 (ethyl-substituted ) to 466.5 (phenyl-substituted ), suggesting variability in pharmacokinetic profiles.
Structural and Electronic Effects
- Sulfur Linkages: Thioether bonds (C-S-C) provide conformational flexibility compared to ethers, influencing binding pocket accommodation .
- Aromatic Substituents: Methoxy or chloro groups on the benzyl/aryl moiety (e.g., ) introduce steric and electronic effects that may enhance selectivity for specific enzymes or receptors.
Q & A
Q. What are the key challenges in synthesizing 2-((1,1-dioxido-4-propyl-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(4-methylbenzyl)acetamide, and how can reaction conditions be optimized?
Synthesis typically involves multi-step reactions, including cyclization of the thiadiazine core and subsequent functionalization. Critical challenges include controlling regioselectivity during thiol coupling and minimizing side reactions like over-oxidation of the sulfone group. Optimization strategies include using catalysts (e.g., Pd/C for hydrogenation) and polar aprotic solvents (DMF or DMSO) to improve yield and purity . Characterization via NMR, IR, and mass spectrometry is essential to confirm structural integrity .
Q. How can researchers validate the purity and stability of this compound under varying storage conditions?
Purity assessment requires HPLC with UV detection (λ = 254 nm) and a C18 column, using acetonitrile/water gradients. Stability studies should include accelerated degradation tests (40°C/75% RH for 6 months) to monitor hydrolysis of the acetamide group or oxidation of the thiadiazine ring. Lyophilization or storage under inert gas (argon) can mitigate degradation .
Q. What in vitro assays are recommended for preliminary evaluation of its biological activity?
Begin with enzyme inhibition assays (e.g., kinase or protease targets) at 1–100 μM concentrations, using fluorescence-based substrates. Cell viability assays (MTT or resazurin) in cancer lines (e.g., MCF-7 or HeLa) at 24–72 h exposure can screen for cytotoxicity. Include positive controls (e.g., doxorubicin) and validate results with dose-response curves .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize the compound’s pharmacological profile?
Systematically modify substituents:
- Thiadiazine core : Replace the propyl group with bulkier alkyl chains to assess steric effects on target binding.
- Acetamide linker : Introduce electron-withdrawing groups (e.g., -CF₃) to enhance metabolic stability .
- 4-Methylbenzyl moiety : Test halogenated analogs (e.g., 4-chlorobenzyl) for improved lipophilicity. Use molecular docking (AutoDock Vina) to predict binding affinities to targets like COX-2 or HDACs, followed by in vitro validation .
Q. What strategies resolve contradictions in solubility data between computational predictions and experimental observations?
Discrepancies often arise from polymorphic forms or aggregation. Experimental approaches:
- Solubility enhancement : Use co-solvents (PEG-400) or cyclodextrin complexes .
- Dynamic light scattering (DLS) : Detect nanoaggregates in aqueous solutions. Computational refinement: Apply COSMO-RS models with experimentally derived crystal lattice energy corrections .
Q. How can researchers address low bioavailability in preclinical models?
- Formulation : Develop nanoemulsions or liposomes to improve intestinal absorption.
- Prodrug design : Mask the sulfone group with ester prodrugs to enhance permeability .
- Pharmacokinetic studies : Monitor plasma concentration-time profiles in rodents after oral and IV administration, using LC-MS/MS for quantification .
Q. What methodologies are effective for analyzing metabolic pathways and identifying toxic metabolites?
- In vitro metabolism : Incubate with human liver microsomes (HLMs) and NADPH, followed by UPLC-QTOF-MS to detect phase I/II metabolites.
- Reactive metabolite screening : Trapping studies with glutathione (GSH) to identify electrophilic intermediates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
